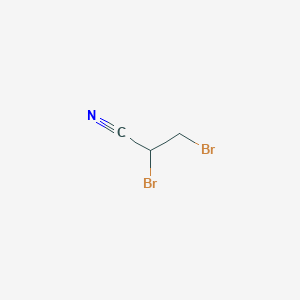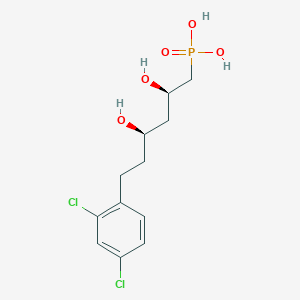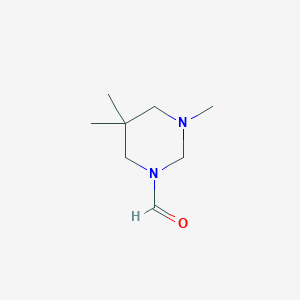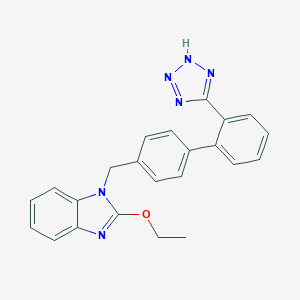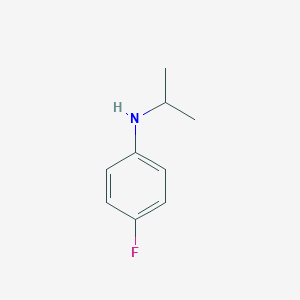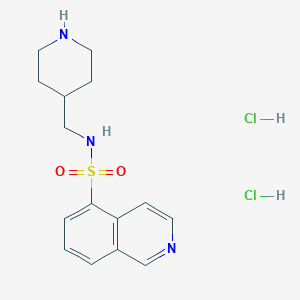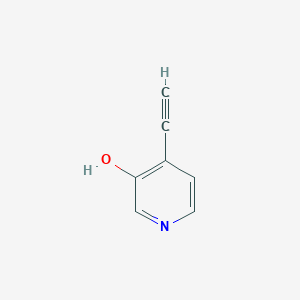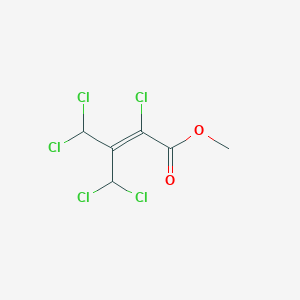![molecular formula C17H18ClN3 B138931 4-Chloro-7-mésityl-2,5-diméthyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 157286-81-2](/img/structure/B138931.png)
4-Chloro-7-mésityl-2,5-diméthyl-7H-pyrrolo[2,3-d]pyrimidine
Vue d'ensemble
Description
Applications De Recherche Scientifique
3-Hydroxy-3-Methylglutaric anhydride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of HMG-CoA, which is essential for studying cholesterol biosynthesis.
Biology: It plays a role in understanding metabolic pathways and enzyme functions related to HMG-CoA reductase.
Medicine: Research on 3-hydroxy-3-methylglutaric anhydride contributes to the development of cholesterol-lowering drugs and treatments for metabolic disorders.
Industry: It is used in the production of various chemical intermediates and pharmaceuticals
Mécanisme D'action
3-Hydroxy-3-Methylglutaric anhydride exerts its effects by interfering with the enzymatic steps involved in the conversion of acetate to hydroxymethylglutaryl coenzyme A. It inhibits the activity of hydroxymethylglutaryl coenzyme A reductase, which is the rate-limiting enzyme in the biosynthesis of cholesterol . This inhibition leads to a decrease in cholesterol synthesis and has implications for treating hypercholesterolemia and related conditions.
Similar Compounds:
3-Hydroxy-3-Methylglutaric Acid: A precursor to the anhydride form and involved in similar metabolic pathways.
3-Acetoxy-3-Methylglutaric Anhydride: An acetylated derivative with different reactivity and applications.
3-Alkyl-3-Hydroxyglutaric Acids: These compounds act as inhibitors of HMG-CoA reductase and have similar biological roles
Uniqueness: 3-Hydroxy-3-Methylglutaric anhydride is unique due to its specific role as a precursor in the synthesis of HMG-CoA and its involvement in cholesterol biosynthesis. Its ability to inhibit HMG-CoA reductase makes it a valuable compound for research and therapeutic applications .
Orientations Futures
The discovery of compound 1 as a Zika virus (ZIKV) inhibitor has prompted investigations into its 7H-pyrrolo[2,3-d]pyrimidine scaffold, revealing structural features that elicit antiviral activity . Overall, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs including compounds 1, 8, and 11 have been identified as promising antiviral agents against flaviviruses ZIKV and dengue virus (DENV) . These compounds represent new chemotypes in the design of small molecules against flaviviruses, an important group of human pathogens .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-3-methylglutaric anhydride typically involves the treatment of 3-hydroxy-3-methylglutaric acid with acetic anhydride in a benzene solution under reflux conditions. The reaction is carried out for about one hour, resulting in the formation of crystalline 3-hydroxy-3-methylglutaric anhydride .
Industrial Production Methods: In industrial settings, the synthesis of 3-hydroxy-3-methylglutaric anhydride follows similar principles but may involve larger-scale equipment and more controlled conditions to ensure high yield and purity. The use of high-purity acetic anhydride and precise temperature control are critical factors in the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-3-Methylglutaric anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products:
Oxidation: Produces oxidized derivatives such as carboxylic acids.
Reduction: Yields alcohols or other reduced compounds.
Substitution: Results in substituted derivatives with different functional groups.
Propriétés
IUPAC Name |
4-chloro-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3/c1-9-6-10(2)15(11(3)7-9)21-8-12(4)14-16(18)19-13(5)20-17(14)21/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLDYVRQHDEHPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=C(C3=C2N=C(N=C3Cl)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444851 | |
| Record name | 4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
157286-81-2 | |
| Record name | 4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


